4-氟-7-氮杂吲哚

描述

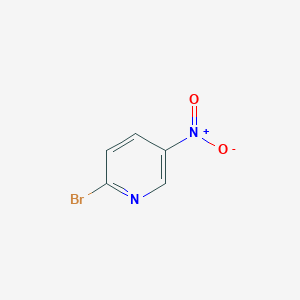

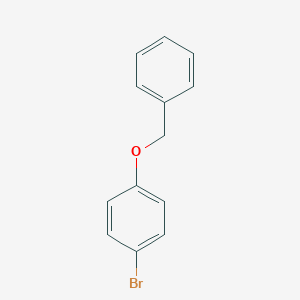

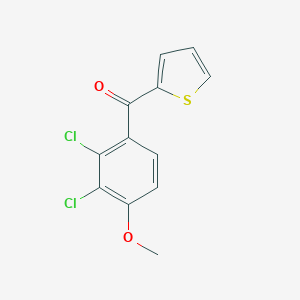

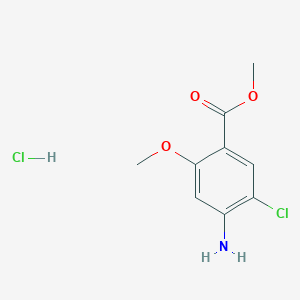

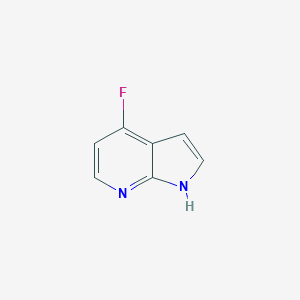

4-Fluoro-7-azaindole is a chemical compound with the molecular formula C7H5FN2 and a molecular weight of 136.13 . It is a solid substance under normal conditions .

Synthesis Analysis

The synthesis of 4-Fluoro-7-azaindole has been reported in several studies. One approach utilizes a regioselective Balz-Schiemann fluorination reaction, which requires the synthesis of an intermediate amine . Another approach involves changing the leaving group from a chloride to a bromide, using the bromide in a lithium-halogen exchange reaction followed by treatment with an electrophilic fluorine reagent .Molecular Structure Analysis

The 4-Fluoro-7-azaindole molecule is a positional isomer of azaindole, which associates a pyridine and a pyrrole ring by a fused C-C bond . These entities only differ by the substitution of a sp2 CH fragment by a sp2 nitrogen atom and vice versa .Chemical Reactions Analysis

The azaindole chemical scaffold, which includes 4-Fluoro-7-azaindole, has been the subject of numerous synthetic methods designed and implemented over the past few decades . These methods have produced a number of diversely substituted azaindoles, including bioactive natural products, key intermediates, and drug candidates .Physical And Chemical Properties Analysis

4-Fluoro-7-azaindole is a solid substance under normal conditions . It has a molecular weight of 136.13 .科学研究应用

Medicinal Chemistry

4-Fluoro-7-azaindole: is a valuable scaffold in medicinal chemistry due to its structural similarity to biologically active natural products. It has been utilized in the synthesis of various therapeutic agents, particularly as a core structure in pharmaceuticals . Its derivatives have been explored for their potential in treating a variety of diseases, leveraging the biochemical and biophysical properties of azaindoles .

Organic Synthesis

In organic synthesis, 4-Fluoro-7-azaindole serves as a versatile building block. Researchers have developed novel synthetic strategies for azaindole core units, producing diversely substituted azaindoles that can be further functionalized . These strategies are crucial for creating complex molecules for further biological evaluation .

Drug Discovery

The compound has shown promise in drug discovery, particularly in the development of kinase inhibitors. The azaindole framework is instrumental in designing inhibitors that target various protein kinases, which play a pivotal role in cancer and other diseases . The ability to modify the azaindole core allows for the fine-tuning of drug properties and the exploration of new therapeutic targets .

Kinase Inhibitors

4-Fluoro-7-azaindole: derivatives have been extensively used as kinase inhibitors. They are known to interact with the ATP binding sites of kinases, making them valuable in the design of drugs targeting cancer and other proliferative diseases . The azaindole moiety acts as a hinge binding motif, essential for the effectiveness of these inhibitors .

Photophysics

The photophysical properties of 4-Fluoro-7-azaindole and its analogs are of significant interest. They are used as optical probes in the study of protein structure and dynamics due to their sensitivity to solvent and environment . This application is particularly useful in understanding the mechanisms of protein function and interaction.

Biological Research

In biological research, 4-Fluoro-7-azaindole is a key component in the synthesis of compounds with antiproliferative properties. It has been used to develop analogs that inhibit tyrosine protein kinase SRC, which is implicated in the progression of various cancers . These analogs have shown significant results in vitro, highlighting the potential of 4-Fluoro-7-azaindole in cancer therapy.

安全和危害

4-Fluoro-7-azaindole is considered hazardous. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended .

未来方向

The azaindole chemical scaffold, including 4-Fluoro-7-azaindole, has attracted considerable interest in the field of drug discovery . Due to their powerful medicinal properties, the development of synthetic techniques for the functionalization of azaindoles continues to be an active area of research . This may offer potential solutions to develop novel and facile methodologies for the azaindole derivatives of biological interest .

属性

IUPAC Name |

4-fluoro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTWCWYRUCKWDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=CC(=C21)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461514 | |

| Record name | 4-Fluoro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-7-azaindole | |

CAS RN |

640735-23-5 | |

| Record name | 4-Fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640735-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。